Piperaquine
Overview
Description
Piperaquine is an antiparasitic drug primarily used in combination with dihydroartemisinin to treat malaria. It was developed in the 1960s under the Chinese National Malaria Elimination Programme as a replacement for chloroquine . This compound is a bisquinoline compound that disrupts the detoxification of host heme, thereby killing the malaria parasite .
Mechanism of Action
Target of Action
Piperaquine, an antimalarial agent, primarily targets the Plasmodium falciparum parasite’s haem detoxification pathway . The haem detoxification pathway is crucial for the survival of the malaria parasite, making it an effective target for antimalarial drugs.
Mode of Action
It is believed to function similarly to chloroquine, another antimalarial drug . This compound is thought to accumulate in the parasite’s digestive vacuole, where it interferes with the detoxification of heme into hemozoin . This disruption of the haem detoxification pathway leads to the death of the parasite .
Biochemical Pathways
This compound undergoes N-dealkylation , which separates its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form metabolite 1 (M1). The same nitrogen-containing rings can also undergo hydroxylation at one of two sites to form M3 or M4 .
Pharmacokinetics
This compound is characterized by slow oral absorption, exhibiting multiple peaks in its plasma concentration curve, suggestive of enterohepatic recycling . This pharmacokinetic property significantly influences the compound’s bioavailability. This compound’s pharmacokinetics can be described by a three-compartment disposition model with flexible absorption . Body weight significantly influences clearance and volume parameters, resulting in lower this compound exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) .
Result of Action
The primary result of this compound’s action is the inhibition of the Plasmodium falciparum parasite’s haem detoxification pathway , leading to the death of the parasite . This makes this compound effective in the treatment of uncomplicated Plasmodium falciparum infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, resistance to this compound has been increasingly reported since 2010, particularly in Southeast Asia . The epicenter of this compound resistance is western Cambodia, where over 40% of dihydroartemisinin-piperaquine treatments failed to eliminate parasites from the patient’s blood . This suggests that geographical and regional factors can significantly influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Piperaquine inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is used in the treatment of uncomplicated Plasmodium falciparum infection in adults, children, and infants aged 6 months and up weighing over 5 kg .
Molecular Mechanism
The mechanism of action of this compound is thought to function by accumulating in the parasite digestive vacuole and interfering with the detoxification of heme into hemozoin .
Temporal Effects in Laboratory Settings
This compound pharmacokinetics were described successfully by a three-compartment disposition model with flexible absorption . Body weight influenced clearance and volume parameters significantly, resulting in lower this compound exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the pharmacokinetics of this compound can be influenced by factors such as body weight .
Metabolic Pathways
It is known that this compound inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .
Transport and Distribution
This compound is thought to distribute into a central compartment with an apparent volume of 26.7 L/kg, and two peripheral compartments with apparent volumes of 76.8 L/kg and 617 L/kg . These combine for a total volume of distribution of 720.5 L/kg .
Subcellular Localization
It is thought to accumulate in the parasite digestive vacuole .
Preparation Methods
Piperaquine can be synthesized through various methods. One common synthetic route involves the reaction of 4,7-dichloroquinoline with piperazine to form 4,7-dichloroquinolin-4-yl-piperazine. This intermediate is then reacted with 1,3-dibromopropane to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Piperaquine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly involving its chloro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include various oxidized or substituted derivatives of this compound .
Scientific Research Applications
Piperaquine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactions of bisquinoline derivatives.
Medicine: this compound is a key component of artemisinin-based combination therapies for treating malaria.
Industry: This compound is used in the pharmaceutical industry for the production of antimalarial drugs.
Comparison with Similar Compounds
Piperaquine is often compared with other antimalarial drugs such as chloroquine, artemether-lumefantrine, and artesunate-amodiaquine. While all these compounds are effective against malaria, this compound is unique due to its long half-life and slow absorption, making it a suitable partner drug in combination therapies . Similar compounds include:
Chloroquine: Structurally similar but less effective due to widespread resistance.
Artemether-lumefantrine: Another combination therapy with a different mechanism of action.
Artesunate-amodiaquine: Used in areas with high resistance to other drugs.
This compound’s unique properties make it a valuable component in the fight against malaria, particularly in combination therapies .
Properties
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193825 | |
Record name | Piperaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of piperaquine inhibition of the haem detoxification pathway is unknown but is expected to be similar to that of [DB00608]. | |
Record name | Piperaquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4085-31-8 | |
Record name | Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4085-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperaquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperaquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piperaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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